molecular formula C16H15BrO B8438562 2-Bromo-1,3-diphenylbutan-1-one CAS No. 7472-59-5

2-Bromo-1,3-diphenylbutan-1-one

Cat. No. B8438562
CAS RN: 7472-59-5
M. Wt: 303.19 g/mol
InChI Key: VGRLUUYEYGUKOJ-UHFFFAOYSA-N
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Patent
US04147793

Procedure details

Bromine (0.02 mol) was added dropwise to a stirred solution of 2-(α-methylbenzyl)acetophenone (0.02 mol) in dry diethyl ether (20 ml) at 5° over one hour. The ether was removed in vacuo and the residue redissolved in ether (100 ml), washed with saturated sodium bicarbonate solution (2 × 100 ml) and then water (4 × 100 ml), and dried over anhydrous sodium sulphate. Removal of the solvent gave a solid which on recrystallisation from petroleum ether (40°-60°) gave 2-bromo-3-phenylbutyrophenone, m.p. 69°-71°.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][CH:4]([CH2:11][C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(OCC)C>[Br:1][CH:11]([CH:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:3])[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13]

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
BrBr
Name
Quantity
0.02 mol
Type
reactant
Smiles
CC(C1=CC=CC=C1)CC(=O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in ether (100 ml)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (2 × 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (4 × 100 ml), and dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
on recrystallisation from petroleum ether (40°-60°)

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=CC=CC=C1)C(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.